molecular formula C20H15N5O5 B4168225 4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid

4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid

Cat. No. B4168225
M. Wt: 405.4 g/mol
InChI Key: VFLXJMQUKHCNCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis involves multi-component reactions, including the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. Such processes lead to the formation of substituted aminobenzo[b]pyrans, which share structural similarities with the target compound by incorporating functionalities like cyanoethyl and nitrophenyl groups. These methodologies are crucial for constructing the complex framework of the target molecule (Shestopalov, Emelianova, & Nesterov, 2003).

Molecular Structure Analysis

The molecular structure is determined using techniques like X-ray diffraction analysis. This method has elucidated the structures of similar compounds, providing insights into their crystalline forms and molecular orientations, essential for understanding the spatial arrangement and potential interactions of the target compound (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The target compound can undergo various chemical reactions, including esterification, amide formation, and reactions with nucleophiles, showcasing its reactivity and functional group compatibility. These reactions are fundamental for further modifications and derivatization of the compound, leading to new molecules with potential applications (Agekyan & Mkryan, 2015).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are critical for the characterization and application of the compound. These properties are often determined through experimental methods and can provide valuable information for the compound's processing and formulation (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential use as a drug .

properties

IUPAC Name

4-[[1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O5/c21-9-2-10-24-12-17(18(23-24)14-3-1-4-16(11-14)25(29)30)19(26)22-15-7-5-13(6-8-15)20(27)28/h1,3-8,11-12H,2,10H2,(H,22,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLXJMQUKHCNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid
Reactant of Route 2
4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid
Reactant of Route 6
4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid

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